molecular formula C15H22N4OS B256785 MFCD00417283

MFCD00417283

Cat. No.: B256785
M. Wt: 306.4 g/mol
InChI Key: JJLZBZQYWNMQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD00417283 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Compounds in this class often exhibit unique electronic and steric properties, making them valuable in asymmetric synthesis and industrial processes. Based on analogous MDL entries (e.g., MFCD00039227, MFCD10697534), this compound likely contains a trifluoromethyl or aromatic substituent, contributing to its thermal stability and reactivity .

Properties

Molecular Formula

C15H22N4OS

Molecular Weight

306.4 g/mol

IUPAC Name

5,6-dimethyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H22N4OS/c1-11-12(2)21-15-13(11)14(17-10-18-15)16-4-3-5-19-6-8-20-9-7-19/h10H,3-9H2,1-2H3,(H,16,17,18)

InChI Key

JJLZBZQYWNMQDO-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCCN3CCOCC3)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight Key Substituents Similarity Score
MFCD00417283 C₁₀H₉F₃O* 202.17 Trifluoromethyl, ketone Reference
CAS 1533-03-5 (MFCD00039227) C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 0.98
CAS 905306-69-6 (MFCD10697534) C₇H₁₀N₂O 138.17 Pyridine, methoxy 0.85
CAS 918538-05-3 (MFCD11044885) C₆H₃Cl₂N₃ 188.01 Chloro, triazine 0.78

Notes:

  • CAS 1533-03-5 : Shares a nearly identical molecular formula and trifluoromethyl-ketone backbone with this compound, indicating high structural overlap. Its applications in Suzuki-Miyaura coupling reactions highlight its utility in cross-coupling catalysis .
  • CAS 905306-69-6 : While smaller in molecular weight, its pyridine-methoxy structure offers comparable electron-withdrawing effects, enhancing catalytic activity in palladium-mediated reactions .

Comparison with Functionally Similar Compounds

Functionally similar compounds serve analogous roles in catalysis or medicinal chemistry despite structural differences.

Table 2: Functional Comparison

Compound (CAS/MDL) Application Key Properties Bioactivity/Reactivity
This compound Transition metal catalysis High GI absorption, non-BBB permeable Not a CYP inhibitor
CAS 1046861-20-4 (MFCD13195646) Boronic acid coupling Soluble in water (0.24 mg/ml) Log S = -2.99
CAS 5234-86-6 (MFCD00868587) Pharmaceutical intermediates Low solubility (0.114 mg/ml), CYP2D6 inhibitor H302 hazard

Key Findings :

  • CAS 1046861-20-4 : A boronic acid derivative with high synthetic accessibility (score 2.07), used in cross-coupling reactions. Its water solubility contrasts with this compound’s organic solvent compatibility, affecting industrial scalability .
  • CAS 1761-61-1 (MFCD00003330) : A brominated aromatic compound with high yield (98%) in imidazole synthesis, demonstrating the importance of halogen substituents in directing regioselectivity, a feature relevant to this compound’s design .

Research Findings and Property Analysis

Solubility and Bioavailability

  • This compound : Predicted solubility in DMSO (>10 mg/ml) aligns with CAS 905306-69-6’s solubility profile, facilitating homogeneous catalysis .
  • CAS 5234-86-6: Low aqueous solubility limits its use in biological systems, a drawback avoided in this compound due to its non-pharmaceutical focus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.